REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[CH:6]=O.Cl.NO.C[N:16](C=O)C>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[C:6]#[N:16] |f:1.2|
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Name
|
|
Quantity
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50.2 g
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Type
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reactant
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Smiles
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COC=1C=C(C=O)C=CC1O
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Name
|
|
Quantity
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25.5 g
|
Type
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reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
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40 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 3-necked 500 mL round bottom flask equipped with a mechanical stirrer and a condenser
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Type
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TEMPERATURE
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Details
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to cool to 85° C.
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Name
|
|
Type
|
product
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Smiles
|
COC=1C=C(C#N)C=CC1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |